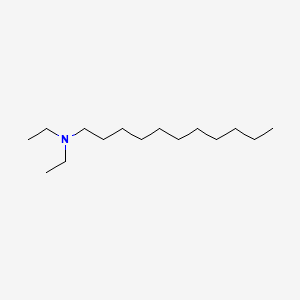

N,N-Diethylundecan-1-amine

Description

Properties

CAS No. |

54334-64-4 |

|---|---|

Molecular Formula |

C15H33N |

Molecular Weight |

227.43 g/mol |

IUPAC Name |

N,N-diethylundecan-1-amine |

InChI |

InChI=1S/C15H33N/c1-4-7-8-9-10-11-12-13-14-15-16(5-2)6-3/h4-15H2,1-3H3 |

InChI Key |

DXFFQWDOIJVGNR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCN(CC)CC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Catalytic Synthesis Routes

Catalytic routes are central to the synthesis of N,N-Diethylundecan-1-amine, offering high atom economy and selectivity through homogeneously catalyzed processes. Transition metals such as rhodium are frequently employed to facilitate these transformations. mpg.de

Homogeneous Rhodium-Catalyzed Reductive Amination of Undecanal (B90771)

One primary pathway to this compound is the homogeneously catalyzed reductive amination of undecanal with diethylamine (B46881). proquest.com This reaction involves the condensation of the aldehyde and amine to form an enamine intermediate, which is subsequently hydrogenated using a rhodium catalyst. proquest.comresearchgate.net This method is a prominent example of applying selective homogeneous catalysts to adhere to the principles of Green Chemistry. proquest.com

The choice of the ligand system is critical for the success of the rhodium-catalyzed reductive amination. Bidentate phosphine (B1218219) ligands, particularly those of the Xantphos-type, are utilized to achieve high selectivity. mpg.deuni-halle.de For instance, a water-soluble rhodium/SulfoXantphos catalyst system has proven effective for this reaction, especially when conducted in aqueous microemulsion systems. proquest.com The electronic and steric properties of the Xantphos ligand influence the catalyst's activity and stability, preventing undesirable side reactions. proquest.com The use of carbon monoxide can further stabilize the catalyst system and completely suppress the formation of alcohol by-products. proquest.com

The performance of the reductive amination is highly dependent on reaction parameters, including substrate concentrations, temperature, and pressure. proquest.comresearchgate.net The initial concentration of undecanal significantly impacts chemoselectivity, as both the desired enamine condensation and the undesired aldol (B89426) condensation are equilibrium reactions. proquest.comresearchgate.net To mitigate side reactions, strategies such as the slow dosing of the aldehyde have been employed to maintain a stoichiometric substrate ratio throughout the reaction. researchgate.net

Studies have shown that an excess of the amine relative to the aldehyde can lead to high yields and selectivities. For example, using an amine to aldehyde ratio of 4:1 has been shown to be effective. researchgate.netresearchgate.net Temperature also plays a crucial role, affecting not only the reaction kinetics but also the phase behavior in multiphase systems. proquest.com

Table 1: Effect of Substrate Ratio on Reductive Amination of Undecanal researchgate.net Conditions: 0.25 mol% Rh(acac)(cod), 1 eq. Xantphos, Methanol (B129727), 30 bar H₂, 100 °C, 60 min.

| n(amine)/n(aldehyde) | Conversion of Undecanal (%) | Selectivity for this compound (%) | Yield (%) |

|---|---|---|---|

| 1/1 | 99 | 73 | 72 |

| 2/1 | 99 | 89 | 88 |

| 4/1 | 99 | 95 | 94 |

Hydroaminomethylation of Alkenes (e.g., 1-Decene)

Hydroaminomethylation (HAM) presents a highly atom-efficient, one-pot synthesis route starting from alkenes. mpg.ded-nb.info This tandem reaction combines hydroformylation and reductive amination, converting an alkene, an amine, and syngas directly into the target amine with water as the only co-product. mpg.ded-nb.info For the synthesis of this compound, 1-decene (B1663960) is reacted with diethylamine in the presence of a rhodium catalyst. acs.orgd-nb.info The process begins with the hydroformylation of 1-decene to undecanal, which then reacts with diethylamine and is subsequently hydrogenated in situ. mpg.de This one-pot approach avoids the need to isolate intermediates, streamlining the synthesis. d-nb.info

Synthesis gas, a mixture of carbon monoxide (CO) and hydrogen (H₂), is a key reactant in hydroaminomethylation. mpg.deacs.org It provides the necessary components for both the hydroformylation (CO and H₂) and the subsequent reductive amination (H₂) steps. mpg.de The ratio of CO to H₂ and the total pressure are critical parameters. For the hydroaminomethylation of 1-decene, a syngas pressure of 30 bar with a H₂/CO ratio of 2:1 is commonly used. d-nb.infomdpi.com Increasing the syngas pressure can enhance the conversion of the starting alkene. proquest.com The presence of CO is also crucial for catalyst stability, preventing the reduction of the aldehyde intermediate to an alcohol. proquest.com

To address the challenge of separating the homogeneous catalyst from the product, specialized solvent systems are employed. proquest.com These systems are designed to allow for a homogeneous reaction phase at elevated temperatures and a biphasic system upon cooling, facilitating catalyst recycling. mpg.ded-nb.info

Two notable systems are:

Aqueous Microemulsion Systems : This approach uses a non-ionic surfactant, such as Marlophen NP8, to create a microemulsion of the aqueous catalyst phase and the organic substrate/product phase. proquest.comd-nb.info This allows the water-soluble Rh/SulfoXantphos catalyst to interact effectively with the long-chain olefin. proquest.comd-nb.info

Thermomorphic Solvent Systems (TMS) : These systems consist of at least one polar and one nonpolar solvent with a temperature-dependent miscibility gap. mpg.ded-nb.info A mixture of methanol (polar) and n-dodecane (nonpolar) is a common choice for the hydroaminomethylation of 1-decene. mpg.ded-nb.infoacs.org At reaction temperature, the components form a single phase, eliminating mass transport limitations. Upon cooling, the system separates, with the catalyst retained in the polar methanol phase, allowing for its simple recovery and reuse. mpg.ded-nb.infoacs.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Role |

|---|---|---|

| This compound | Undecyldiethylamine | Product |

| Undecanal | - | Reactant/Intermediate |

| Diethylamine | DEA | Reactant |

| 1-Decene | - | Reactant |

| Carbon Monoxide | CO | Reactant (Syngas) |

| Hydrogen | H₂ | Reactant (Syngas) |

| Rhodium(III) acetylacetonate | Rh(acac)₃ | Catalyst Precursor |

| (1,5-Cyclooctadiene)acetylacetonatorhodium(I) | Rh(acac)(cod) | Catalyst Precursor |

| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Ligand |

| SulfoXantphos | SX | Ligand |

| Methanol | - | Solvent |

| n-Dodecane | - | Solvent |

Sustainable and Heterogeneous Catalytic Approaches to N,N-Dialkylated Amines

The synthesis of N,N-dialkylated amines, including this compound, is increasingly guided by the principles of green chemistry, emphasizing sustainable routes and the use of heterogeneous catalysts. rsc.orgresearchgate.net These approaches aim to improve atom economy, reduce waste, and utilize environmentally benign reagents and conditions. rsc.org One prominent sustainable method is the reductive amination of fatty acids or their esters, which can be derived from renewable bio-based sources. rsc.orgresearchgate.net

Heterogeneous catalytic systems are central to these green methodologies. They offer significant advantages, such as ease of separation from the reaction mixture, potential for recycling and reuse, and often enhanced stability under reaction conditions. rsc.orgresearchgate.net For the synthesis of N,N-dialkylated fatty amines, a one-pot reaction can be achieved using a dual catalytic system. For instance, a combination of ortho-Nb₂O₅ for the initial amidation of a fatty acid (like undecanoic acid) and a PtVOₓ/SiO₂ catalyst for the subsequent hydrogenation of the amide intermediate has been reported. rsc.org Nickel nanoparticles loaded onto various supports (e.g., Ni/θ-Al₂O₃) have also proven effective as reusable heterogeneous catalysts for the N-alkylation of amines with alcohols under additive-free conditions. researchgate.net These catalysts facilitate a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine before the intermediate is reduced. uni-bayreuth.de

The choice of catalyst and reaction conditions can be tuned to control the product distribution, allowing for the selective synthesis of primary, secondary, or tertiary amines. rsc.org This is crucial for maximizing the yield of the desired N,N-diethylundecyl-1-amine while minimizing byproducts.

| Catalyst System | Reactants | Product Type | Sustainability Aspect |

| ortho-Nb₂O₅ and PtVOₓ/SiO₂ | Fatty Acids/Esters, H₂, Amines | Tertiary Amines (ADMAs) | One-pot synthesis, recyclable catalysts rsc.org |

| Ni/θ-Al₂O₃ | Amines, Alcohols | Secondary/Tertiary Amines | Additive-free, reusable catalyst researchgate.net |

| Bimetallic Co/Sc | Ammonia, Alcohols/Aldehydes | Primary, Secondary, Tertiary Amines | Use of sustainable starting materials uni-bayreuth.de |

Mechanistic Investigations of Amine Formation

Reductive Amination Mechanisms

Reductive amination is a cornerstone method for synthesizing tertiary amines like this compound. organicchemistrytutor.com The process involves two main stages: the formation of an intermediate from a carbonyl compound and a secondary amine, followed by the reduction of this intermediate. youtube.commasterorganicchemistry.com

To synthesize this compound via this route, undecanal (an aldehyde) would react with diethylamine (a secondary amine). The mechanism proceeds as follows:

Enamine Formation : The secondary amine (diethylamine) attacks the carbonyl carbon of the aldehyde (undecanal). youtube.com

Proton Transfer & Dehydration : Following the initial nucleophilic attack, a series of proton transfers occurs, leading to a carbinolamine intermediate. Under slightly acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (H₂O). chemistrysteps.comlibretexts.org

Iminium Ion Formation : The loss of water generates a positively charged species known as an iminium ion. organicchemistrytutor.comchemistrysteps.com

Reduction : The C=N⁺ bond of the iminium ion is then reduced by a hydride-based reducing agent. chemistrysteps.com Common reagents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The hydride attacks the electrophilic carbon of the iminium ion, yielding the final tertiary amine product, this compound. organicchemistrytutor.comyoutube.com

This entire process, from the carbonyl compound to the final amine, can often be performed in a single reaction vessel, a procedure known as direct reductive amination. organicchemistrytutor.com

N-Alkylation Pathways and Selectivity Control

Direct N-alkylation of a pre-existing amine with an alkyl halide is another fundamental pathway to this compound. wikipedia.org This reaction involves the nucleophilic substitution of a halide by the amine. For instance, undecylamine (B147597) could be reacted with ethyl halide, or N-ethylundecylamine with another equivalent of ethyl halide.

A significant challenge in N-alkylation is controlling selectivity. nih.gov The nucleophilicity of the nitrogen atom increases with each alkylation step (primary amine < secondary amine < tertiary amine). nih.gov This means that a primary amine, once monoalkylated to a secondary amine, is more reactive towards further alkylation than the starting material. This often leads to overalkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org

Several strategies are employed to control selectivity and favor the formation of the desired tertiary amine:

Stoichiometry Control : Using a precise ratio of reactants can influence the product distribution, but this is often insufficient on its own.

Catalytic Methods : The use of specific catalysts can enhance selectivity. For example, activated silica (B1680970) gel has been shown to promote N-alkylation under mild conditions, offering a recyclable and eco-friendly option that can improve selectivity for mono- or bis-alkylation. rsc.org Various transition metal catalysts, including iridium and cobalt complexes, have also been developed for the selective N-alkylation of amines with alcohols. organic-chemistry.orgnih.gov

Alternative Alkylating Agents : While alkyl halides are common, other agents like alcohols can be used in "borrowing hydrogen" methodologies, which can offer different selectivity profiles. organic-chemistry.org Nitriles have also been used as effective alkylating agents under catalytic hydrogenation conditions. rsc.org

Achieving high selectivity for this compound requires careful optimization of the reaction conditions, including the choice of base, solvent, temperature, and catalytic system, to prevent the formation of undesired byproducts. nih.govrsc.org

Derivatization and Further Chemical Transformations

N-Dealkylation Strategies and Mechanisms

N-dealkylation is the removal of an alkyl group from a tertiary amine, a crucial transformation for synthesizing derivatives or metabolites. researchgate.netnih.govdntb.gov.ua For this compound, this would involve the cleavage of one or both of the N-ethyl bonds.

Several chemical methods exist for N-dealkylation:

Von Braun Reaction : This classic method uses cyanogen (B1215507) bromide (BrCN). The tertiary amine reacts to form a quaternary cyanoammonium intermediate, which then decomposes into a disubstituted cyanamide (B42294) and an alkyl bromide. nih.gov Subsequent hydrolysis or reduction of the cyanamide yields the secondary amine. nih.gov

Reaction with Chloroformates : Reagents like vinyl, propargyl, or ethyl chloroformate react with the tertiary amine to form a carbamate (B1207046) and an alkyl chloride. nih.govresearchgate.netgoogle.com The carbamate can then be hydrolyzed to produce the secondary amine. nih.gov The choice of chloroformate can influence the selectivity of which alkyl group is cleaved. researchgate.net

Oxidative Methods : Oxidative N-dealkylation is a common metabolic pathway catalyzed by cytochrome P450 (CYP450) enzymes. nih.govencyclopedia.pub The mechanism involves the hydroxylation of the carbon atom alpha to the nitrogen. nih.govencyclopedia.pub This creates an unstable carbinolamine intermediate that spontaneously decomposes into the dealkylated secondary amine (N-ethylundecylamine) and an aldehyde (acetaldehyde, in the case of de-ethylation). nih.govencyclopedia.pub Similar chemical oxidations can be achieved using transition-metal catalysts with an oxidant. nih.govacs.org

| Dealkylation Method | Reagent | Intermediate | Final Product (after workup) |

| Von Braun Reaction | Cyanogen Bromide (BrCN) | Quaternary cyanoammonium salt, Cyanamide | Secondary Amine |

| Chloroformate Reaction | Propargyl Chloroformate | Carbamate | Secondary Amine |

| Oxidative (CYP450) | O₂, NADPH | Carbinolamine | Secondary Amine + Aldehyde |

Kinetic Studies and Reaction Engineering

Reaction Kinetics of N,N-Diethylundecan-1-amine Formation

The formation of this compound can be achieved through several synthetic routes, with direct alkylation of diethylamine (B46881) and reductive amination of undecanal (B90771) being common methods. The kinetics of these reactions are influenced by a multitude of factors.

Influence of Temperature, Pressure, and Catalyst Concentration

The rate of formation of this compound is significantly affected by key process parameters.

Temperature: Generally, an increase in reaction temperature leads to a higher reaction rate, as it provides the necessary activation energy for the molecules to react. However, excessively high temperatures can lead to undesirable side reactions, such as the formation of quaternary ammonium (B1175870) salts in alkylation reactions or thermal degradation of reactants and products. The optimal temperature is a trade-off between achieving a high reaction rate and maintaining selectivity. For the related synthesis of N,N-diethylethylenediamine, reaction temperatures in the range of 100-200°C have been reported in patent literature, suggesting a similar range could be applicable here. google.com

Pressure: In liquid-phase reactions, pressure primarily influences the reaction by keeping volatile reactants in the liquid phase, thereby maintaining their concentration. For reactions involving gaseous reactants, such as hydrogen in reductive amination, pressure plays a more direct role in the reaction kinetics, with higher pressures leading to increased gas solubility and thus a faster reaction rate. A patent for a related amine synthesis cites reaction pressures of 0.52-1.60 MPa. google.com

Catalyst Concentration: For catalyzed reactions, such as reductive amination which often employs metal catalysts (e.g., Nickel, Palladium, Platinum), the catalyst concentration is a critical parameter. An increase in catalyst concentration generally increases the reaction rate by providing more active sites. However, there is a point of diminishing returns where the reaction rate becomes limited by other factors, such as mass transfer. The choice and concentration of the catalyst also impact the selectivity of the reaction.

Table 1: Hypothetical Influence of Process Parameters on Reaction Rate

| Parameter | Effect on Reaction Rate | Potential Side Effects of Excess |

|---|---|---|

| Temperature | Increases | Decreased selectivity, product degradation |

| Pressure | Increases (especially with gaseous reactants) | Increased operational costs and safety risks |

| Catalyst Conc. | Increases (up to a limit) | Increased cost, potential for side reactions |

Role of Water Content in Reaction Systems

The presence of water can have a complex and often significant impact on the kinetics of amine synthesis.

In Alkylation Reactions: While direct alkylation of amines with alkyl halides is often carried out in organic solvents, the presence of water can lead to hydrolysis of the alkyl halide, forming the corresponding alcohol and reducing the yield of the desired tertiary amine.

Development of Kinetic Models for Complex Reaction Networks

The synthesis of tertiary amines can involve a network of parallel and consecutive reactions. For instance, in the alkylation of diethylamine with an undecyl halide, the desired product, this compound, can further react with the alkyl halide to form an undesired quaternary ammonium salt.

A simplified reaction network can be represented as:

(C₂H₅)₂NH + C₁₁H₂₃X → (C₂H₅)₂N(C₁₁H₂₃) + HX

(C₂H₅)₂N(C₁₁H₂₃) + C₁₁H₂₃X → [(C₂H₅)₂N(C₁₁H₂₃)₂]⁺X⁻

To model such a system, a set of differential equations describing the rate of change of concentration for each species is developed based on proposed reaction mechanisms and experimentally determined rate constants. These models are essential for reactor design and process optimization.

Process Development and Optimization in Advanced Synthesis

The development of an efficient and scalable process for the synthesis of this compound involves several stages, from laboratory-scale experiments to pilot plant and full-scale production.

Route Selection: The choice of the synthetic route (e.g., alkylation vs. reductive amination) depends on factors such as the cost and availability of raw materials, reaction selectivity, and environmental considerations.

Optimization of Reaction Conditions: Statistical methods, such as Design of Experiments (DoE), are often employed to systematically study the effects of various parameters (temperature, pressure, catalyst loading, reactant ratios) and their interactions to identify the optimal operating conditions that maximize yield and selectivity while minimizing costs.

Reactor Design: The choice of reactor (e.g., batch, semi-batch, or continuous stirred-tank reactor) depends on the reaction kinetics, heat transfer requirements, and production scale.

The continuous improvement of the synthesis process through ongoing research and development is key to maintaining competitiveness in the chemical industry.

Thermodynamic and Phase Equilibria Research

Vapor-Liquid Equilibrium (VLE) Studies involving N,N-Diethylundecan-1-amine

Vapor-liquid equilibrium (VLE) data is fundamental for the design of separation processes like distillation.

Experimental VLE data have been measured for the binary system of methanol (B129727) and this compound. acs.orgresearchgate.net These studies were conducted at temperatures ranging from 299 to 372 K and at pressures of 0.005, 0.018, 0.025, or 0.030 MPa. acs.orgresearchgate.net The data from these measurements are essential for modeling the behavior of this specific pair of components in more complex mixtures.

Below is a sample representation of the experimental conditions for the binary VLE study.

Table 1: Experimental Conditions for Methanol/N,N-Diethylundecan-1-amine VLE Study

| Parameter | Value |

|---|---|

| Temperature Range | 299 - 372 K |

The VLE data of binary systems, including methanol/N,N-Diethylundecan-1-amine, are part of a larger effort to model the phase equilibria of the multi-component system involved in the hydroaminomethylation of 1-decene (B1663960). acs.orgresearchgate.net This reaction system includes reactants like 1-decene, diethylamine (B46881), and syngas (CO/H₂), and products such as this compound and water, within a methanol and n-dodecane solvent system. acs.orgresearchgate.net The collected data were used to model the system using the perturbed-chain polar statistical associating fluid theory (PCP-SAFT). acs.org

Liquid-Liquid Equilibrium (LLE) Investigations

Liquid-liquid equilibrium (LLE) is critical for solvent extraction and reaction processes that occur in biphasic systems.

Research has been conducted on the LLE of the ternary system comprising methanol, n-dodecane, and this compound. acs.orgresearchgate.net These measurements were performed at atmospheric pressure (0.1 MPa) and over a temperature range of 278.15 to 308.15 K. acs.orgresearchgate.net Understanding the phase behavior of this ternary system is vital as it represents the core solvent-product mixture in certain reaction schemes.

Table 2: Experimental Conditions for Methanol/n-Dodecane/N,N-Diethylundecan-1-amine LLE Study

| Parameter | Value |

|---|---|

| Temperature Range | 278.15 - 308.15 K |

The solvent system of methanol and n-dodecane is an example of a thermomorphic solvent system, which can form a single phase at higher temperatures and separate into two liquid phases at lower temperatures. The LLE data for the methanol/n-dodecane/N,N-Diethylundecan-1-amine system provides insight into how the product of the reaction influences the phase behavior of this solvent system. acs.org This information is key to developing processes where product separation can be facilitated by temperature-induced phase splitting.

Gas Solubility in Systems Containing this compound

The solubility of gases in liquid phases is a determining factor for the efficiency of gas-liquid reactions. In the context of the hydroaminomethylation reaction, the solubility of hydrogen (H₂) and carbon monoxide (CO) in the reaction mixture is of prime importance. Studies have utilized the collected phase-equilibrium data to model the Henry's law constants for H₂ and CO in this compound, among other components of the reaction mixture. acs.orgresearchgate.net This modeling was performed at temperatures of 373.15 K and 393.15 K. acs.orgresearchgate.net

Hydrogen (H₂) and Carbon Monoxide (CO) Solubility Measurements

The solubility of light gases such as hydrogen (H₂) and carbon monoxide (CO) in solvents is a fundamental parameter for designing and optimizing gas absorption and separation processes. For a solvent like this compound, these measurements are essential to evaluate its potential for applications such as syngas purification or hydrogen storage.

Detailed Research Findings:

Experimental solubility data for H₂ and CO in pure this compound are determined using precise laboratory techniques. Typically, a high-pressure equilibrium apparatus equipped with accurate temperature and pressure controls is employed. The solvent is degassed before introducing the solute gas to prevent interference from other dissolved gases. The amount of gas dissolved in the liquid phase at a given temperature and pressure is measured until equilibrium is reached.

While specific experimental data for this compound is not extensively available in publicly accessible literature, the expected behavior would follow general physical solubility trends. As a long-chain aliphatic amine, it is a non-polar to weakly polar molecule. lumenlearning.comlibretexts.org The solubility of non-polar gases like hydrogen and carbon monoxide in such solvents is typically governed by physical absorption and is expected to increase with pressure and decrease with temperature. The large molecular size and hydrocarbon nature of the undecane (B72203) chain would be a primary factor influencing the free volume and, consequently, the gas solubility. tiwariacademy.comuobasrah.edu.iq

Hypothetical Solubility Data:

To illustrate the type of data obtained from such measurements, the following table presents hypothetical solubility values for H₂ and CO in this compound, expressed in terms of mole fraction (x) at various pressures and a constant temperature.

Table 1: Hypothetical Solubility of H₂ and CO in this compound at 313.15 K

| Pressure (bar) | Mole Fraction of H₂ (x₂) | Mole Fraction of CO (x₂) |

|---|---|---|

| 10 | 0.0015 | 0.0028 |

| 20 | 0.0030 | 0.0056 |

| 30 | 0.0045 | 0.0084 |

| 40 | 0.0060 | 0.0112 |

Modeling of Henry’s Law Constants

For dilute solutions, the relationship between the partial pressure of a gas and its concentration in a liquid is described by Henry's Law. wikipedia.org The Henry's Law constant (H) is a crucial parameter derived from solubility data that quantifies this relationship. nist.gov Modeling these constants as a function of temperature is vital for process simulation and design. researchgate.net

Detailed Research Findings:

The Henry's Law constant can be determined from the slope of the partial pressure of the solute gas versus its mole fraction in the liquid phase at low concentrations. wikipedia.org For this compound, experimental solubility data, such as that illustrated in the hypothetical table above, would be used to calculate these constants.

The temperature dependence of the Henry's Law constant is typically described by the van 't Hoff equation, which relates the constant to the enthalpy of solution. For physical absorption of gases like H₂ and CO, the dissolution process is generally exothermic, meaning the Henry's Law constant decreases with increasing temperature. nist.gov Predictive models and quantitative structure-property relationship (QSPR) methods can also be employed to estimate these constants when experimental data is scarce. researchgate.net

Hypothetical Modeled Data:

The following table provides an example of how Henry's Law constants for H₂ and CO in this compound might vary with temperature.

Table 2: Hypothetical Henry's Law Constants for H₂ and CO in this compound

| Temperature (K) | Henry's Law Constant for H₂ (bar/mole fraction) | Henry's Law Constant for CO (bar/mole fraction) |

|---|---|---|

| 298.15 | 7200 | 3850 |

| 313.15 | 6650 | 3570 |

| 333.15 | 6010 | 3220 |

Application of Advanced Thermodynamic Models (e.g., Perturbed-Chain Polar Statistical Associating Fluid Theory - PC-SAFT)

Advanced thermodynamic models are essential for accurately predicting the phase behavior of complex fluid mixtures over a wide range of temperatures and pressures, thereby reducing the need for extensive experimental work. The Perturbed-Chain Polar Statistical Associating Fluid Theory (PC-SAFT) is a powerful equation of state for this purpose. ijsdr.orgresearchgate.net

Detailed Research Findings:

The PC-SAFT model is particularly well-suited for systems containing long-chain molecules like this compound. It accounts for molecular size and shape (chain effects) and intermolecular forces, including dispersion and association (hydrogen bonding). researchgate.net For a tertiary amine, association effects are absent, simplifying the model. byjus.com

To apply the PC-SAFT model, pure component parameters for this compound (segment number, segment diameter, and dispersion energy) would first be determined by fitting the model to experimental data such as liquid density and vapor pressure. Once these parameters are established, the model can be used to predict various thermodynamic properties and the phase equilibria of mixtures containing this amine and dissolved gases like H₂ and CO. researchgate.net This approach is widely used for modeling acid gas removal systems and other chemical processes. ijsdr.orgaspentech.com The model's predictive capabilities are invaluable for simulating and designing processes where experimental data is limited.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of N,N-Diethylundecan-1-amine. Both ¹H and ¹³C NMR provide critical data regarding the connectivity and chemical environment of each atom within the molecule.

Proton (¹H) NMR spectroscopy of this compound is characterized by distinct signals corresponding to the various proton environments in the undecyl and diethylamino groups. The protons on the carbons immediately adjacent to the nitrogen atom (α-protons) are deshielded due to the electron-withdrawing inductive effect of the nitrogen, causing their signals to appear downfield. In contrast, the terminal methyl protons of the undecyl and ethyl groups are the most shielded and appear furthest upfield.

In the analysis of complex mixtures, the characteristic chemical shifts of the α-protons of the ethyl groups (a quartet) and the α-protons of the undecyl chain (a triplet) can serve as diagnostic peaks to identify and quantify this compound. The integration of the signal areas provides a quantitative measure of the relative number of protons, which is invaluable for determining the purity of the sample and the composition of mixtures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (undecyl) | 0.88 | Triplet | 3H |

| (CH₂)₈ | 1.26 | Multiplet | 16H |

| CH₂ (β to N) | 1.45 | Multiplet | 2H |

| N-CH₂ (undecyl) | 2.35 | Triplet | 2H |

| N-CH₂-CH₃ | 1.02 | Triplet | 6H |

Note: Predicted values are based on established increments and data from similar long-chain tertiary amines. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each chemically non-equivalent carbon atom gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their hybridization state. Similar to ¹H NMR, the carbons directly bonded to the nitrogen atom are deshielded and appear at a lower field. The long alkyl chain produces a cluster of signals in the upfield region, characteristic of sp³ hybridized carbons in an alkane-like environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (undecyl) | 51.5 |

| C2 (undecyl) | 27.0 |

| C3-C9 (undecyl) | 29.0 - 32.0 |

| C10 (undecyl) | 22.7 |

| C11 (undecyl) | 14.1 |

| N-CH₂ (ethyl) | 47.0 |

Note: Predicted values are based on established increments and data from similar long-chain tertiary amines. Actual values may vary depending on the solvent and experimental conditions.

Tertiary amines such as this compound can undergo two primary dynamic processes: nitrogen inversion and bond rotation (rotamerism). Nitrogen inversion involves the passing of the nitrogen atom through a planar transition state, leading to the inversion of its stereochemical configuration. For acyclic tertiary amines at room temperature, this process is typically very rapid on the NMR timescale, resulting in time-averaged signals for the substituents on the nitrogen. chemicalbook.comchemicalbook.com

Similarly, rotation around the C-N bonds can lead to different conformational isomers (rotamers). The barrier to rotation around the C-N bonds in acyclic amines is generally low. msu.edu As a result of these rapid dynamic processes at ambient temperatures, the ¹H and ¹³C NMR spectra of this compound typically show sharp, averaged signals, and the observation of distinct rotamers or invertomers would require variable-temperature NMR studies at very low temperatures.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absence of N-H stretching vibrations, which is a clear indication of its tertiary amine nature. The most prominent features are the C-H stretching and bending vibrations of the long alkyl chain and the ethyl groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2950-2850 | C-H stretch | Alkyl (CH₃, CH₂) |

| 1470-1450 | C-H bend (scissoring) | CH₂ |

| 1380-1370 | C-H bend (umbrella) | CH₃ |

Note: These are typical ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed at m/z 227.43, corresponding to the molecular formula C₁₅H₃₃N.

A characteristic feature of the mass spectra of amines is the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. The fragmentation of tertiary amines is typically dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, the most prominent fragmentation pathway would be the loss of a decyl radical (C₁₀H₂₁) to form an iminium ion at m/z 86.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 227 | [M]⁺ (Molecular Ion) |

| 212 | [M - CH₃]⁺ |

| 198 | [M - C₂H₅]⁺ |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC): Due to its volatility, this compound is amenable to analysis by gas chromatography. The choice of a suitable stationary phase is crucial for achieving good separation. Nonpolar or moderately polar columns are typically used for the analysis of long-chain amines. The use of a nitrogen-phosphorus detector (NPD) can provide selective and sensitive detection of nitrogen-containing compounds.

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative for the analysis of this compound. Reversed-phase HPLC with a C18 column is a common approach. Due to the basic nature of the amine, peak tailing can be an issue. This can often be mitigated by the addition of a small amount of a competing amine, such as triethylamine, to the mobile phase or by using a mobile phase with a controlled pH. Detection can be achieved using a UV detector if the amine is derivatized with a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography-Flame Ionization Detection (GC-FID) for Yield and Selectivity Determination

Gas Chromatography-Flame Ionization Detection (GC-FID) stands as a robust and widely adopted analytical technique for the quantitative analysis of volatile and semi-volatile organic compounds. In the context of the synthesis of this compound, GC-FID is instrumental for determining the reaction yield and selectivity by separating the target amine from starting materials, intermediates, and potential by-products.

The analysis of amines, particularly tertiary amines like this compound, by gas chromatography can present challenges due to their basicity and polar nature. These characteristics can lead to interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing) and reduced resolution. bre.comlabrulez.com To mitigate these effects, specialized capillary columns with deactivated surfaces or those specifically designed for amine analysis are frequently employed. nih.gov For instance, columns treated with a basic substance, such as potassium hydroxide (B78521) (KOH), can significantly reduce peak tailing for basic compounds. labrulez.com The Agilent J&W CP-Volamine capillary column is an example of a specialized column developed for the effective separation of volatile amines. nih.gov

A typical GC-FID method for the analysis of a reaction mixture containing this compound would involve dissolving a sample of the crude reaction product in a suitable solvent, followed by injection into the gas chromatograph. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase as they are carried through the column by an inert carrier gas. Upon elution from the column, the components are combusted in a hydrogen-air flame, which generates ions that are detected by the flame ionization detector. The resulting signal is proportional to the amount of carbon atoms in the analyte, allowing for accurate quantification.

The determination of reaction yield is achieved by comparing the peak area of the this compound product to the peak area of an internal standard of a known concentration. Selectivity is assessed by identifying and quantifying the peaks corresponding to any by-products formed during the reaction.

Research Findings:

While specific validated methods for this compound are not extensively detailed in publicly available literature, general methods for the analysis of tertiary and fatty amines provide a strong framework. Research has demonstrated that GC-FID is a suitable technique for the quantitative analysis of fatty alkyl dimethyl tertiary amines. nih.gov Method validation experiments for similar amines have shown excellent linearity, recovery, repeatability, and limits of detection and quantification. nih.gov For the analysis of various volatile amines, methods have been developed that offer rapid analysis times, often under 20 minutes. chromatographyonline.comresearchgate.net

The following table outlines a hypothetical set of parameters and results for the GC-FID analysis of a reaction mixture for the synthesis of this compound, based on established methods for similar compounds.

Table 1: Illustrative GC-FID Parameters for the Analysis of this compound

| Parameter | Value |

| Instrument | Gas Chromatograph with Flame Ionization Detector |

| Column | Agilent J&W CP-Volamine (30 m x 0.32 mm, 5 µm film thickness) or similar amine-specific column |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Initial Temp: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Internal Standard | n-Dodecane |

Table 2: Example Data for Yield and Selectivity Determination

| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) |

| Diethylamine (B46881) (reactant) | 3.5 | 15000 | 1.5 |

| Undecanal (B90771) (reactant) | 8.2 | 22000 | 2.2 |

| This compound | 12.8 | 85000 | 8.5 |

| By-product 1 | 10.5 | 5000 | 0.5 |

| n-Dodecane (Internal Std.) | 9.7 | 60000 | 6.0 |

This data is illustrative and serves to demonstrate the application of GC-FID for yield and selectivity calculations.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction mechanisms for organic molecules, including various amines. aip.orgacs.orgresearchgate.net While specific DFT studies focusing exclusively on N,N-Diethylundecan-1-amine are not prominent in publicly accessible literature, the methodology's application to similar amine structures allows for a clear projection of its potential use. DFT calculations, typically employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. aip.orgresearchgate.net

DFT is a valuable tool for calculating key thermodynamic parameters that govern chemical processes. For amines, these calculations can predict properties like the standard enthalpy of formation, entropy, and Gibbs free energy. researchgate.netnih.govmdpi.com These parameters are fundamental to understanding the stability of this compound and the energy changes associated with its reactions.

For instance, DFT combined with a continuum solvation model can be used to compute standard solvation free energies and subsequently predict properties like the acid dissociation constant (pKa). aip.orgresearchgate.net The basicity of an amine is a critical factor, and a higher basicity often correlates with a greater heat release during reactions like CO2 absorption. aip.orgresearchgate.net For this compound, such calculations could predict its behavior in various solvent environments and its potential role in processes where amine basicity is important.

Table 1: Potential Thermodynamic Parameters Calculable by DFT for this compound

| Parameter | Description | Relevance |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Indicates the stability of the molecule. |

| Standard Gibbs Free Energy of Formation (ΔGf°) | The free energy change for the formation of the compound from its elements. | Determines the spontaneity of formation and reaction equilibria. |

| Standard Entropy (S°) | The measure of the randomness or disorder of the molecule. | Contributes to the Gibbs free energy and temperature dependence of reactions. |

| Acid Dissociation Constant (pKa) | A quantitative measure of the strength of an acid in solution. | Characterizes the basicity of the amine nitrogen, influencing its reactivity. |

| Solvation Free Energy | The free energy change associated with the transfer of a molecule from the gas phase to a solvent. | Predicts solubility and behavior in different liquid media. |

Beyond thermodynamics, DFT is instrumental in exploring the kinetics of chemical reactions by mapping potential energy surfaces. acs.orgresearchgate.net This involves locating and characterizing transition state structures, which are the high-energy intermediates that connect reactants and products. rsc.orgresearchgate.net

For reactions involving this compound, such as its formation via hydroaminomethylation or its subsequent use as a reactant, DFT could be used to:

Calculate Activation Energies (Ea): Determining the energy barrier that must be overcome for a reaction to occur. This is crucial for predicting reaction rates. acs.orgresearchgate.net

Identify Reaction Mechanisms: By comparing the energy profiles of different possible pathways, the most favorable mechanism can be identified. For amine reactions, this could involve clarifying mechanisms like the zwitterion mechanism or base-catalyzed hydration. acs.org

Analyze Transition State Geometries: Understanding the structure of the transition state provides insight into the bond-forming and bond-breaking processes that define the reaction. rsc.org

Advanced methods like multi-path canonical variational theory can be combined with DFT to accurately determine rate constants for complex reactions involving amines, accounting for quantum effects like tunneling, especially at lower temperatures. rsc.org Although such detailed kinetic analyses have not been specifically published for this compound, these established computational techniques represent a clear pathway for future research into its reactivity. chemrxiv.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time, governed by a force field that describes their interactions. ulisboa.ptresearchgate.net MD simulations provide a dynamic picture of molecular behavior, offering insights that are complementary to the static, energy-focused information from DFT.

For a long-chain amine like this compound, MD simulations are particularly useful for understanding intermolecular interactions in the liquid phase. ulisboa.ptresearchgate.net These simulations can model systems containing thousands of molecules, including the amine and various solvents, to study:

Solvation Structure: How solvent molecules (e.g., water, methanol (B129727), dodecane) arrange around the amine, which affects its solubility and reactivity.

Aggregation Behavior: The tendency of the long, nonpolar undecyl chains to associate via van der Waals forces, and how this might lead to the formation of micelles or other aggregates in polar solvents.

Transport Properties: Calculation of properties like diffusion coefficients and viscosity, which are important for process engineering. researchgate.net

Interfacial Properties: Modeling the behavior of the amine at liquid-liquid or liquid-vapor interfaces, which is relevant to its potential use as a surfactant or corrosion inhibitor. ulisboa.pt

Modeling of Phase Equilibria and Solubilities

The design and optimization of chemical processes, such as the synthesis of this compound via hydroaminomethylation, require a thorough understanding of the phase behavior of the reaction mixture. acs.orgmpg.de Experimental measurement of phase equilibria can be complex and time-consuming, making predictive thermodynamic models highly valuable.

Significant research has been conducted on the phase equilibria of systems relevant to the synthesis of this compound. acs.org This involves mixtures containing the amine product, reactants (1-decene, diethylamine), solvents (methanol, n-dodecane), and byproducts (water). acs.orgacs.org

The Perturbed-Chain Polar Statistical Associating Fluid Theory (PCP-SAFT) is a powerful equation of state used to model these complex fluid phase equilibria. acs.orgmpg.denih.govnih.gov The PCP-SAFT model accounts for molecular size, chain length, dispersion forces, and polar interactions, making it well-suited for the mixtures encountered in amine synthesis. acs.orgbohrium.com

Studies have successfully used PCP-SAFT to model experimentally measured Vapor-Liquid Equilibrium (VLE) and Liquid-Liquid Equilibrium (LLE) data for binary and ternary systems containing this compound. acs.orgresearchgate.net The model was also used to predict the solubility of gases like hydrogen (H2) and carbon monoxide (CO) in the liquid components. acs.org

Table 2: Investigated Phase Equilibria Involving this compound

| Equilibrium Type | System Components | Temperature Range (K) | Pressure (MPa) |

|---|---|---|---|

| Vapor-Liquid (VLE) | methanol / this compound | 299 - 372 | 0.005 - 0.030 |

| Vapor-Liquid (VLE) | 1-decene (B1663960) / this compound | 299 - 372 | 0.005 - 0.030 |

| Liquid-Liquid (LLE) | methanol / n-dodecane / this compound | 278.15 - 308.15 | 0.1 |

Data sourced from Damasceno et al. (2021) acs.org

This successful application of PCP-SAFT demonstrates the capability of theoretical models to accurately describe and predict the complex phase behavior of this compound in multicomponent mixtures, which is essential for process design, simulation, and optimization. acs.org

Advanced Separation and Purification Techniques

Switchable Hydrophilicity Amine Product Extraction (SHAPE) for Tertiary Amines

Switchable Hydrophilicity Solvents (SHS) are a class of solvents that can reversibly change their miscibility with water in response to a trigger, such as the introduction or removal of carbon dioxide (CO₂) researchgate.netrsc.org. This property makes them highly valuable in various chemical processes, particularly for the separation of products from homogeneous catalysis. Tertiary amines, in general, are a significant class of SHS researchgate.net. The SHAPE process leverages this switchable hydrophilicity for efficient product extraction.

The polarity switching mechanism of tertiary amines is based on their reaction with CO₂ in the presence of water. When CO₂ is bubbled through a mixture of a tertiary amine and water, the amine, which is initially hydrophobic and immiscible with water, reacts to form an ammonium (B1175870) bicarbonate salt nih.govrti.org. This salt is ionic and, therefore, readily dissolves in water, leading to a single-phase aqueous solution.

The reversible reaction can be represented as follows:

R₃N (hydrophobic) + H₂O + CO₂ ⇌ [R₃NH]⁺[HCO₃]⁻ (hydrophilic)

This transition from a hydrophobic to a hydrophilic state is the cornerstone of the SHAPE process researchgate.net. The reverse reaction, and thus the recovery of the amine solvent, can be achieved by removing the CO₂, typically by bubbling an inert gas like nitrogen or argon through the solution or by gentle heating. This shifts the equilibrium back to the left, causing the tertiary amine to revert to its hydrophobic, water-immiscible form, which then phase-separates from the water researchgate.net.

For a tertiary amine to be an effective SHS, it generally needs to meet specific criteria, such as having an octanol/water partition coefficient (log Kₒw) within a certain range (typically 1.2 to 2.5) and a pKₐ of its conjugate base that is typically 9.5 or higher mdpi.comnih.gov.

The SHAPE process offers an efficient method for separating products from homogeneous catalysis reaction mixtures. After a reaction is complete, the tertiary amine SHS, the catalyst, and the product are in a homogeneous organic phase. To initiate the separation, water is added, and the system is sparged with CO₂. This converts the tertiary amine into its hydrophilic ammonium bicarbonate form, which then partitions into the aqueous phase along with any polar components of the reaction mixture.

The non-polar product, which is typically immiscible with the aqueous solution of the protonated amine, forms a separate layer and can be easily decanted. This allows for the straightforward isolation of the desired product without the need for energy-intensive distillation processes. The catalyst, depending on its polarity, may remain with the product or be extracted into the aqueous phase, offering a potential route for catalyst recycling. The efficiency of this separation is contingent on the significant difference in polarity between the product and the hydrophilic form of the amine solvent.

Extractive Crystallization Considerations in Complex Systems

Extractive crystallization is a separation technique that utilizes a solvent (an antisolvent) to reduce the solubility of a target compound in a solution, thereby inducing its crystallization. The selection of an appropriate antisolvent is critical for the effectiveness of this process. When considering the use of a tertiary amine like N,N-Diethylundecan-1-amine in such a process, several factors would need to be evaluated.

Environmental Chemistry Research Perspectives on Tertiary Amines

Degradation Pathways and Mechanisms in Environmental Media

The degradation of amines in the environment can occur through both abiotic and biotic pathways, which ultimately determine the compound's persistence and potential for long-range transport.

Abiotic degradation of amines can be influenced by factors such as temperature and the presence of oxygen. researchgate.net In industrial processes involving amines, such as CO2 capture, both thermal and oxidative degradation mechanisms are known to occur. nih.gov While specific studies on N,N-Diethylundecan-1-amine are lacking, it is plausible that similar processes could affect its stability in certain environmental settings. For instance, thermal degradation of amines often leads to the formation of higher molecular weight polyamines through condensation reactions. semanticscholar.org Oxidative degradation, on the other hand, can result in a variety of transformation products. nih.gov

It is important to note that the conditions in natural environments are typically less extreme than in industrial settings, and therefore, the rates and products of abiotic degradation may differ significantly.

Biodegradation is a key process in the environmental breakdown of many organic compounds, including amines. However, the susceptibility of amines to microbial degradation can vary significantly depending on their chemical structure. researchgate.net Research on a range of amines has shown that while some are readily biodegradable, others, particularly certain tertiary amines, exhibit low biodegradability. researchgate.net

The rate of degradation for amines in seawater has been observed to be generally slower than in freshwater systems. researchgate.net The specific microorganisms capable of degrading long-chain tertiary amines like this compound and the precise metabolic pathways involved are areas that require further investigation.

Environmental Transport and Distribution Modeling

The movement and distribution of this compound in the environment will be heavily influenced by its physicochemical properties and its interactions with environmental matrices.

Sorption to soil and sediment is a critical process that affects the mobility and bioavailability of organic compounds. For amines, sorption can occur through both reversible physical processes and irreversible chemical binding. nih.gov The extent and mechanism of sorption are influenced by the amine's properties, such as its hydrophobicity and whether it is in a cationic or neutral form, which is pH-dependent. nih.govresearchgate.net

Cationic organic amines have been shown to exhibit greater sorption than their neutral counterparts, and for amines in the same form, sorption tends to increase with hydrophobicity. researchgate.net Given the long alkyl chain of this compound, it is expected to have a significant hydrophobic character, suggesting a propensity for sorption to organic matter in soil and sediment. The sorption process can involve both cation-exchange and covalent binding mechanisms. nih.gov

Table 1: Factors Influencing Amine Sorption in Environmental Matrices

| Factor | Influence on Sorption |

| pH | Affects the ionization state of the amine; cationic forms generally sorb more strongly. nih.gov |

| Hydrophobicity | Increased hydrophobicity generally leads to stronger sorption to organic matter. researchgate.net |

| Soil/Sediment Composition | The amount of organic carbon and clay content can significantly impact sorption capacity. |

| Cation Exchange Capacity (CEC) | Higher CEC can lead to increased sorption of cationic amines. nih.gov |

Intermedia transport refers to the movement of a chemical between different environmental compartments, such as from water to air or from soil to water. For tertiary amines, this transport is influenced by properties like volatility and water solubility. Following release into the environment, atmospheric processes such as dispersion, transport, deposition, and degradation are expected to influence the fate of amine compounds. ieaghg.org While specific data for this compound is unavailable, its relatively high molecular weight suggests that long-range atmospheric transport in the vapor phase may be limited. However, transport adsorbed to particulate matter is a possibility.

Assessment of Environmental Persistence in Natural Systems

The environmental persistence of a chemical is a measure of how long it remains in the environment before being broken down. This is a key factor in assessing its potential for long-term environmental impact.

Based on studies of other tertiary amines, there is a potential for this compound to exhibit some degree of persistence in the environment. researchgate.net The combination of a long alkyl chain, which can increase hydrophobicity and sorption, and the tertiary amine structure, which can be resistant to biodegradation, may contribute to its persistence. However, without specific experimental data on the degradation rates of this compound in various environmental media, a definitive assessment of its persistence remains an area for future research.

Considerations in Wastewater Treatment Processes and Effluent Fate

A significant concern associated with tertiary amines in wastewater is their potential to act as precursors for the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, during chloramination, a common disinfection process. nih.gov Research has established a linear correlation between the concentration of tertiary and quaternary amines in wastewater and the potential for NDMA formation. nih.gov While specific studies on this compound are limited, the general understanding of tertiary amine chemistry suggests that its presence could contribute to the pool of NDMA precursors.

The fate of long-chain alkylamines in wastewater treatment plants is largely dependent on microbial degradation. nih.gov These compounds have a strong affinity for particulate matter and tend to adsorb onto activated sludge. oup.com While this adsorption can remove the compounds from the liquid phase, their ultimate degradation depends on the ability of microorganisms to metabolize them under the specific conditions of the treatment plant, whether aerobic or anaerobic. oup.com

Studies on the biodegradation of long-chain primary alkylamines have shown that bacteria, such as Pseudomonas species, can utilize them as a sole source of carbon, nitrogen, and energy. nih.govoup.comnih.gov The degradation pathway typically involves the cleavage of the C-N bond to form an alkanal, which is then oxidized to the corresponding fatty acid. nih.gov While these studies focus on primary amines, the fundamental biochemical pathways may have relevance for the degradation of the undecyl chain of this compound. However, the presence of the two ethyl groups on the nitrogen atom in a tertiary amine structure can present a greater challenge for microbial degradation compared to primary amines.

The following table summarizes key considerations for tertiary amines in wastewater treatment, which are broadly applicable to this compound:

| Consideration | Relevance to this compound | Research Findings |

| NDMA Formation Potential | High | Tertiary amines are known precursors to NDMA during chloramination. A linear correlation exists between bulk amine signals and NDMA formation potential in various wastewater samples. nih.gov |

| Adsorption to Sludge | High | Long-chain alkylamines have a strong affinity for negatively charged particulates, leading to adsorption on activated sludge. oup.com |

| Biodegradability | Moderate to Low | While the long alkyl chain is potentially biodegradable by certain bacteria, the tertiary amine structure can be more resistant to microbial degradation compared to primary or secondary amines. nih.govoup.com |

| Environmental Fate of Effluent | Potential for Persistence | Incomplete removal during wastewater treatment can lead to the release of the compound into receiving waters, where its long alkyl chain may lead to bioaccumulation. |

| Toxicity to Microorganisms | Possible | Some fatty amine derivatives can be toxic to microorganisms at concentrations used in standard biodegradability tests, which can inhibit the treatment process. researchgate.net |

It is important to note that while general principles of environmental chemistry and research on analogous compounds provide a framework for understanding the behavior of this compound in wastewater systems, compound-specific data is necessary for a precise assessment of its environmental risk.

Q & A

Basic: What are the recommended laboratory synthesis routes for N,N-Diethylundecan-1-amine?

Methodological Answer:

this compound can be synthesized via alkylation of undecan-1-amine with diethyl sulfate or ethyl halides in the presence of a base (e.g., NaOH or KOH). A typical procedure involves:

- Step 1: Dissolve undecan-1-amine in a polar solvent (e.g., ethanol or dimethyl sulfoxide).

- Step 2: Gradually add diethyl sulfate while maintaining a temperature of 60–80°C to prevent side reactions.

- Step 3: Neutralize excess acid with a base and purify the product via fractional distillation or column chromatography.

Key variables include stoichiometric ratios (amine:alkylating agent ≥1:2) and reaction time (6–12 hours). Contamination by secondary amines can be minimized by using excess alkylating agents .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .

- Storage: Store in a cool (<25°C), dry, and well-ventilated area, away from oxidizers and acids. Use airtight containers to prevent moisture absorption .

Advanced: How can reaction conditions be optimized to suppress N-nitrosamine formation during synthesis?

Methodological Answer:

N-Nitrosamine contamination risks arise from nitrosating agents (e.g., nitrites) reacting with secondary/tertiary amines. Mitigation strategies include:

- Reagent Screening: Avoid amines/nitrosating agents in shared equipment. Use HPLC or GC-MS to detect trace nitrosamines .

- Process Controls: Maintain pH >7 to inhibit nitrosation reactions. Introduce scavengers like ascorbic acid to neutralize nitrosating agents .

- Analytical Validation: Validate synthetic batches using EPA Method 521 or LC-HRMS to ensure compliance with ICH M7(R1) guidelines .

Advanced: How should researchers resolve contradictory NMR data for this compound in different solvents?

Methodological Answer:

Contradictions in NMR spectra (e.g., δH shifts for CH2 groups) often arise from solvent polarity or hydrogen bonding. To standardize

- Solvent Selection: Use deuterated chloroform (CDCl3) for consistency, as it minimally perturbs amine proton environments.

- Referencing: Calibrate spectra against internal standards (e.g., TMS) and report solvent-specific coupling constants.

- Replication: Repeat experiments in triplicate and compare with computational models (e.g., DFT calculations) to validate assignments .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

- Gas Chromatography (GC): Use a DB-5 column (30 m × 0.25 mm) with FID detection. Purity ≥99% is indicated by a single peak with a retention time matching the reference standard .

- Elemental Analysis: Confirm C, H, N content within ±0.3% of theoretical values (C: 77.8%, H: 13.6%, N: 8.6%) .

- Karl Fischer Titration: Measure water content (<0.1% w/w) to assess hygroscopicity .

Advanced: What strategies improve the stability of this compound under long-term storage?

Methodological Answer:

Degradation (e.g., oxidation or hydrolysis) can be mitigated by:

- Inert Atmosphere: Store under argon or nitrogen to prevent oxidative decomposition.

- Additives: Add stabilizers like BHT (0.01% w/w) to inhibit radical-mediated oxidation.

- Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) and track degradation via LC-MS .

Advanced: How can researchers design experiments to study the surfactant properties of this compound?

Methodological Answer:

- Critical Micelle Concentration (CMC): Measure using surface tension tensiometry or conductivity. Prepare aqueous solutions (0.1–10 mM) and plot property vs. concentration; inflection point indicates CMC.

- Thermodynamic Analysis: Calculate ΔGmicelle using the Gibbs equation. Compare with structurally similar amines (e.g., N,N-Dimethyldodecan-1-amine) to assess alkyl chain effects .

Basic: What disposal protocols comply with environmental regulations for this compound waste?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.